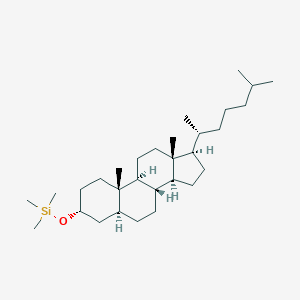
5alpha-Cholestane, 3alpha-(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is a steroid compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cholesterol and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is not fully understood. However, it is believed to act as an antioxidant and prevent oxidative stress-induced damage to neurons. It may also modulate neurotransmitter release and enhance synaptic plasticity, leading to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It can also improve mitochondrial function and energy metabolism, leading to increased ATP production. Additionally, it can modulate the expression of genes involved in neuroprotection and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 5alpha-Cholestane, 3alpha-(trimethylsiloxy)-. One direction is to investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it can be used to enhance cognitive function and memory. Finally, research is needed to develop more efficient synthesis methods and improve its solubility in water for easier use in experiments.
Conclusion:
In conclusion, 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is a steroid compound that has potential applications in various scientific research fields. It can be synthesized using different methods, and its neuroprotective and cognitive-enhancing effects make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- can be achieved using different methods. One of the most commonly used methods involves the reaction of cholesterol with trimethylsilyl chloride and a base such as pyridine. This method yields a high purity compound that can be further purified using column chromatography. Other methods involve the use of protecting groups and different reagents to achieve the desired compound.
Aplicaciones Científicas De Investigación
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, it has been shown to enhance cognitive function and memory in animal models.
Propiedades
Número CAS |
18880-50-7 |
|---|---|
Nombre del producto |
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- |
Fórmula molecular |
C30H56OSi |
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28+,29+,30-/m1/s1 |
Clave InChI |
HRLPEXVPNOBUDF-XEUPFQEJSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



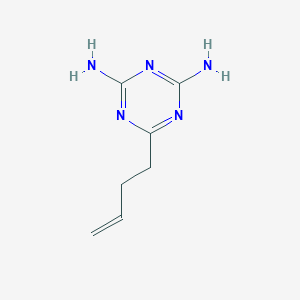
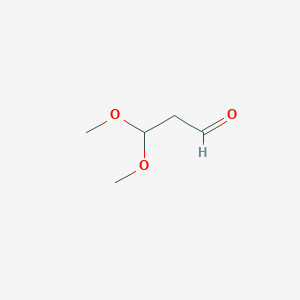
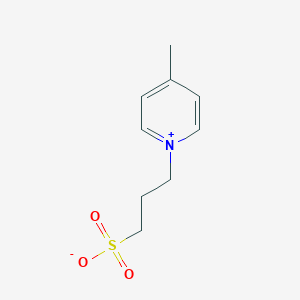
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
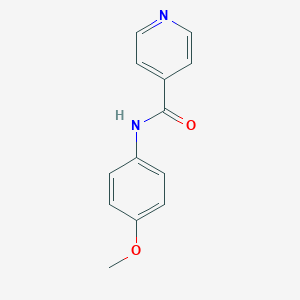
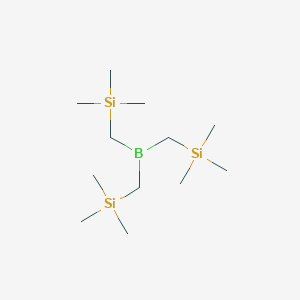
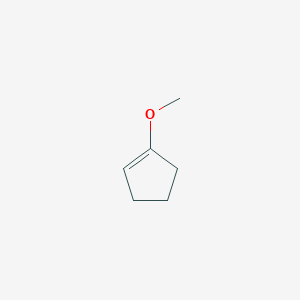
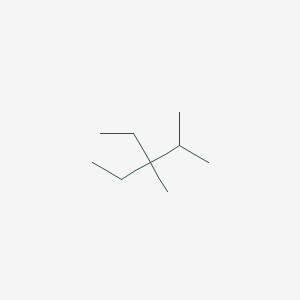
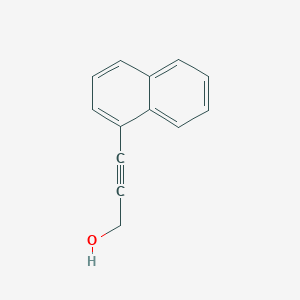
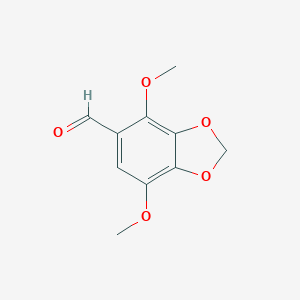
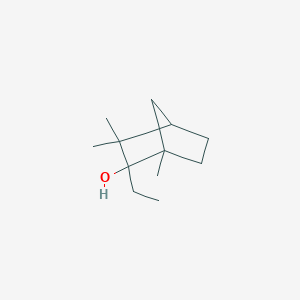
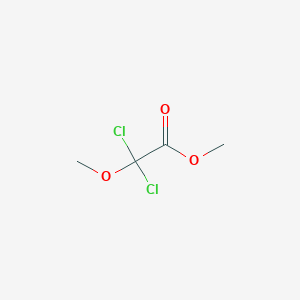
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
